An In-depth Technical Guide to (4-Fluoro-2,3-dimethylphenyl)boronic acid (CAS 211495-31-7)
An In-depth Technical Guide to (4-Fluoro-2,3-dimethylphenyl)boronic acid (CAS 211495-31-7)
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the properties, characterization, and application of (4-Fluoro-2,3-dimethylphenyl)boronic acid. With full editorial control, this document is structured to provide not just data, but actionable, field-proven insights into leveraging this versatile building block in organic synthesis.
Strategic Overview: The Utility of a Multifunctional Building Block
(4-Fluoro-2,3-dimethylphenyl)boronic acid is a synthetically valuable organoboron compound. Its structure is strategically designed for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The utility of this specific reagent stems from the unique combination of its substituents:
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The Boronic Acid Moiety [-B(OH)₂]: This functional group is the cornerstone of its reactivity, enabling the transmetalation step in the Suzuki-Miyaura catalytic cycle. It is relatively stable, generally has low toxicity, and its byproducts are typically easy to remove.
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The Fluorine Atom (-F): The presence of a fluorine atom at the 4-position significantly alters the electronic properties of the phenyl ring. As a moderately electron-withdrawing group, it can influence the reactivity of the molecule and, more importantly, can serve as a crucial modulator of physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) in a final drug candidate.
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The Ortho- and Meta-Methyl Groups (-CH₃): The two methyl groups at the 2- and 3-positions introduce steric bulk around the carbon-boron bond. This steric hindrance can influence the kinetics of the coupling reaction and, critically, imparts a specific, rigid conformation to the resulting biaryl product, which is often essential for achieving high-affinity binding in drug-receptor interactions.
This combination makes the compound an attractive building block for introducing a precisely substituted phenyl motif in the fields of medicinal chemistry, agrochemicals, and materials science.
Physicochemical & Safety Profile
Accurate knowledge of a reagent's properties is fundamental to successful and safe experimentation. The key data for (4-Fluoro-2,3-dimethylphenyl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 211495-31-7 | [1][2] |
| Molecular Formula | C₈H₁₀BFO₂ | [1] |
| Molecular Weight | 167.97 g/mol | [1] |
| Appearance | Typically a white to off-white solid or crystalline powder. | [3] |
| Melting Point | Specific data for this isomer is not consistently reported in public literature. For comparison, the related isomer 4-Fluoro-2-methylphenylboronic acid has a melting point of 191-196 °C. It is recommended to refer to the supplier's Certificate of Analysis for lot-specific data. | |
| Solubility | Generally soluble in organic solvents like methanol, THF, dioxane, and DMF. Sparingly soluble in water and nonpolar hydrocarbon solvents. | |
| Storage | Store in a cool, dry, well-ventilated area. Recommended storage temperatures range from 2-8°C for short-term to -20°C for long-term stability. Keep container tightly closed and protect from moisture, as boronic acids can undergo dehydration to form boroxines. | [4] |
Safety & Handling: A Self-Validating Protocol
Trustworthiness in the lab begins with rigorous safety protocols. (4-Fluoro-2,3-dimethylphenyl)boronic acid is an irritant and requires careful handling.
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Hazard Identification: GHS Hazard statements indicate that this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.
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Handling Procedure:
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Designate a specific area in the fume hood for handling the solid.
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Avoid creating dust when weighing or transferring the material.
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Use dedicated spatulas and weighing papers.
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After handling, wash hands thoroughly. Contaminated clothing should be removed and laundered before reuse.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.
Spectroscopic Characterization: What to Expect
While specific spectra are lot-dependent and should be obtained from the supplier, a skilled chemist can predict the key features based on the molecule's structure. This serves as a crucial first-pass identity check upon receiving the material.
¹H NMR (Proton NMR)
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Aromatic Protons: The two aromatic protons will appear as doublets due to coupling with each other and with the fluorine atom.
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The proton at C5 (ortho to Fluorine) will be a doublet of doublets, expected around δ 7.0-7.2 ppm.
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The proton at C6 (meta to Fluorine) will also be a doublet of doublets, expected around δ 6.8-7.0 ppm.
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Methyl Protons: Two distinct singlets for the two methyl groups are expected, likely in the range of δ 2.2-2.5 ppm.
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Boronic Acid Protons: The -B(OH)₂ protons are often broad and may exchange with water in the solvent. They can appear anywhere from δ 4.0 to 8.0 ppm, or may not be observed at all.
¹³C NMR (Carbon NMR)
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Expect 8 distinct carbon signals. The carbons attached to fluorine and boron will show characteristic splitting (C-F and C-B coupling). The carbon attached to boron (C1) will be broad and may be difficult to observe.
¹⁹F NMR (Fluorine NMR)
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A single resonance is expected for the fluorine atom. Its chemical shift will be indicative of the electronic environment of the aromatic ring.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this reagent is to serve as the organoboron partner in a Suzuki-Miyaura cross-coupling to form a new carbon-carbon bond. This reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A Representative Procedure
The following protocol is a robust, general procedure for coupling (4-Fluoro-2,3-dimethylphenyl)boronic acid with a generic aryl bromide. It serves as an excellent starting point for substrate-specific optimization.
Objective: To synthesize a biaryl product via the palladium-catalyzed coupling of an aryl bromide with (4-Fluoro-2,3-dimethylphenyl)boronic acid.
Materials:
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Aryl Bromide (1.0 equiv)
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(4-Fluoro-2,3-dimethylphenyl)boronic acid (1.2 - 1.5 equiv)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 3.0 equiv)
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Solvent (e.g., Toluene/Ethanol mixture, or Dioxane)
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Inert Gas (Nitrogen or Argon)
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Standard glassware for anhydrous reactions
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
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Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (e.g., 1.0 mmol) and (4-Fluoro-2,3-dimethylphenyl)boronic acid (1.2 mmol).
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Solvent Addition & Degassing: Add the solvent system (e.g., 10 mL of a 4:1 mixture of Toluene:Ethanol). Seal the flask with a septum and sparge the mixture with nitrogen or argon gas for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions and catalyst deactivation.
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Reagent Addition: While maintaining a positive pressure of inert gas, add the aqueous base (e.g., 1.5 mL of 2M Na₂CO₃, 3.0 mmol) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). Expertise: Adding the catalyst last, after the system is deoxygenated, maximizes its active lifetime.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
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Workup:
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Cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer two more times with ethyl acetate.
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Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Conclusion
(4-Fluoro-2,3-dimethylphenyl)boronic acid is a highly functionalized and valuable reagent for modern organic synthesis. Its carefully arranged substituents provide chemists with a tool to introduce a sterically defined, electronically modulated aromatic ring system. By understanding its properties, adhering to strict safety protocols, and applying mechanistically sound reaction conditions, researchers can effectively leverage this compound to construct complex molecules for a wide range of applications in science and industry.
References
A comprehensive list of sources is provided below to support the claims and protocols within this guide.
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4 Fluoro 2 3 Dimethylphenylboronic Acid. Cenmed Enterprises. [Link]
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(4-fluoro-2,3-dimethylphenyl)boronic acid - C8H10BFO2. Chemspace. [Link]
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Caption: Chemical structure of (4-Fluoro-2,3-dimethylphenyl)boronic acid.